Pinane thromboxane A2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

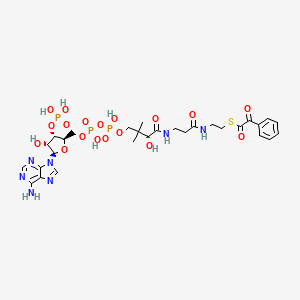

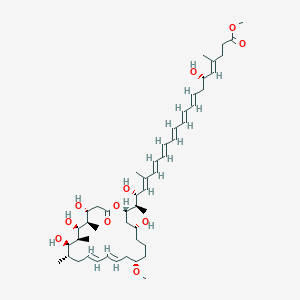

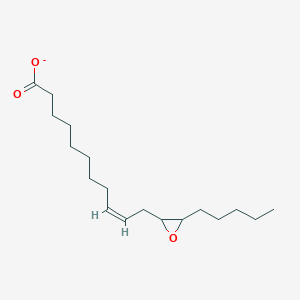

Tromboxano A2 de 15®-Pinano: es un eicosanoide biológicamente activo derivado del ácido araquidónico. Desempeña un papel crucial en varios procesos fisiológicos, incluida la agregación plaquetaria y la vasoconstricción. Este compuesto es un potente mediador protrombótico y participa en la regulación de las funciones cardiovasculares.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis del Tromboxano A2 de 15®-Pinano normalmente implica la conversión enzimática del ácido araquidónico a través de la vía de la ciclooxigenasa. El intermedio clave en este proceso es la prostaglandina H2, que se convierte posteriormente en tromboxano A2 mediante la tromboxano sintasa .

Métodos de producción industrial: La producción industrial del Tromboxano A2 de 15®-Pinano no se practica comúnmente debido a su inestabilidad y corta vida media. Puede sintetizarse en entornos de laboratorio utilizando enzimas purificadas y condiciones de reacción controladas .

Análisis De Reacciones Químicas

Tipos de reacciones: El Tromboxano A2 de 15®-Pinano se somete a diversas reacciones químicas, que incluyen:

Oxidación: Conversión a tromboxano B2, un metabolito inactivo.

Reducción: Formación de dihidro-tromboxano A2.

Sustitución: Reacción con nucleófilos para formar diversos derivados.

Reactivos y condiciones comunes:

Oxidación: Normalmente implica el uso de agentes oxidantes como el peróxido de hidrógeno o el oxígeno molecular.

Reducción: Utiliza agentes reductores como el borohidruro de sodio.

Sustitución: Requiere reactivos nucleófilos en condiciones suaves.

Productos principales:

Tromboxano B2: Un metabolito inactivo formado por oxidación.

Dihidro-tromboxano A2: Una forma reducida del compuesto.

Aplicaciones Científicas De Investigación

Química: El Tromboxano A2 de 15®-Pinano se utiliza como compuesto modelo para estudiar la biosíntesis y el metabolismo de los eicosanoides. Ayuda a comprender las vías enzimáticas implicadas en la producción de tromboxanos .

Biología: En la investigación biológica, este compuesto se utiliza para investigar el papel de los tromboxanos en la agregación plaquetaria, la vasoconstricción y la inflamación. También se estudia por su implicación en diversas enfermedades cardiovasculares .

Medicina: El Tromboxano A2 de 15®-Pinano se explora por sus posibles aplicaciones terapéuticas en el tratamiento de trastornos cardiovasculares. También se utiliza en el desarrollo de antagonistas del receptor del tromboxano e inhibidores de la sintasa .

Industria: Si bien no se utiliza ampliamente en aplicaciones industriales, este compuesto sirve como patrón de referencia en la industria farmacéutica para el desarrollo de fármacos antitrombóticos .

Mecanismo De Acción

El Tromboxano A2 de 15®-Pinano ejerce sus efectos uniéndose a los receptores del tromboxano en la superficie de las plaquetas y las células musculares lisas vasculares. Esta unión activa la vía del receptor acoplado a la proteína Gq, lo que lleva a la activación de la fosfolipasa C y la posterior liberación de calcio intracelular. El aumento de los niveles de calcio promueve la agregación plaquetaria y la vasoconstricción .

Comparación Con Compuestos Similares

Compuestos similares:

Prostaglandina H2: Un precursor en la biosíntesis del tromboxano A2.

Tromboxano B2: Un metabolito inactivo del tromboxano A2.

Prostaciclina (Prostaglandina I2): Un compuesto con efectos opuestos al tromboxano A2, que promueve la vasodilatación e inhibe la agregación plaquetaria.

Singularidad: El Tromboxano A2 de 15®-Pinano es único debido a sus potentes propiedades protrombóticas y vasoconstrictoras. A diferencia de la prostaciclina, que tiene efectos antitrombóticos, el tromboxano A2 promueve la agregación plaquetaria y la vasoconstricción, lo que lo convierte en un mediador crítico en la hemostasia y la trombosis .

Propiedades

Fórmula molecular |

C24H40O3 |

|---|---|

Peso molecular |

376.6 g/mol |

Nombre IUPAC |

(Z)-7-[(1S,2R,3R,5S)-3-[(E,3R)-3-hydroxyoct-1-enyl]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid |

InChI |

InChI=1S/C24H40O3/c1-4-5-8-11-20(25)15-14-18-16-19-17-22(24(19,2)3)21(18)12-9-6-7-10-13-23(26)27/h6,9,14-15,18-22,25H,4-5,7-8,10-13,16-17H2,1-3H3,(H,26,27)/b9-6-,15-14+/t18-,19-,20+,21+,22-/m0/s1 |

Clave InChI |

OHJIHGVLRDHSDV-PUYXBYOHSA-N |

SMILES isomérico |

CCCCC[C@H](/C=C/[C@H]1C[C@H]2C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)C2(C)C)O |

SMILES canónico |

CCCCCC(C=CC1CC2CC(C1CC=CCCCC(=O)O)C2(C)C)O |

Sinónimos |

pinane thromboxane A2 pinane-thromboxane A2 pinane-thromboxane A2, (1S-(1alpha,2beta(Z),3alpha(1E,3R*),5alpha))-isome |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Perhydroxycucurbit[6]uril](/img/structure/B1264135.png)

![N-methyl-6-[[4-(2-propan-2-ylsulfonylanilino)-1H-pyrrolo[2,3-b]pyridin-6-yl]amino]-3-pyridinecarboxamide](/img/structure/B1264141.png)

![[(2R)-3-[(Z)-hexadec-9-enoyl]oxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate](/img/structure/B1264142.png)

![(15R)-13-[(2-chlorophenyl)methyl]-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B1264146.png)

![[(2R)-2-[(7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoyl]oxy-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1264149.png)